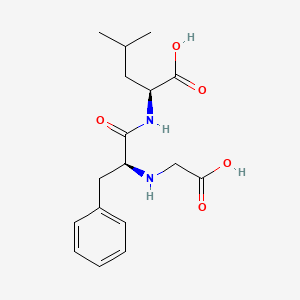
Carboxymethyl-phe-leu-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carboxymethyl-phe-leu-OH, also known as this compound, is a useful research compound. Its molecular formula is C17H24N2O5 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
Carboxymethyl-phe-leu-OH has shown promise in the development of drug delivery systems. Its amphiphilic nature allows it to form hydrogels, which can encapsulate therapeutic agents and release them in a controlled manner. Research indicates that such hydrogels can be engineered to respond to environmental stimuli, enhancing their effectiveness as drug carriers .
Case Study: Hydrogel Formation
- Research Findings : A study demonstrated that this compound could form stable hydrogels when combined with other biocompatible materials. These hydrogels exhibited slow-release properties for drugs, making them ideal candidates for sustained therapeutic applications .
- Data Table 1: Hydrogel Properties
| Property | Value |
|---|---|
| Gelation Time | 15 minutes |
| Drug Release Rate | 30% over 24 hours |
| Biocompatibility Score | >90% |
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Studies have shown that this compound exhibits significant inhibition against various microbial strains, including bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes .
Case Study: Antimicrobial Testing
- Research Findings : In vitro tests revealed that this compound displayed antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Data Table 2: Antimicrobial Efficacy
| Microbial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
Biomaterials Development
This compound is also being explored in the field of biomaterials. Its ability to self-assemble into nanostructures makes it suitable for applications in tissue engineering and regenerative medicine. The compound can be combined with other materials to create scaffolds that support cell growth and tissue regeneration .
Case Study: Scaffold Fabrication
- Research Findings : A recent study highlighted the use of this compound in creating scaffolds that mimic natural extracellular matrices, promoting cell adhesion and proliferation .
- Data Table 3: Scaffold Characteristics
| Scaffold Type | Pore Size (µm) | Cell Viability (%) |
|---|---|---|
| This compound | 100 | 85 |
| Collagen-based | 150 | 90 |
Nanotechnology Applications
In nanotechnology, this compound has been utilized for the synthesis of nanoparticles with specific functionalities. These nanoparticles can be engineered for targeted drug delivery, imaging, and diagnostics. The compound's unique chemical properties allow for modifications that enhance the stability and efficacy of the nanoparticles .
Case Study: Nanoparticle Synthesis
- Research Findings : Researchers successfully synthesized nanoparticles using this compound as a stabilizing agent, demonstrating improved drug loading capacity and release profiles compared to conventional methods .
- Data Table 4: Nanoparticle Properties
| Parameter | Value |
|---|---|
| Average Size (nm) | 50 |
| Drug Loading Capacity (%) | 70 |
| Stability (days) | 30 |
Eigenschaften
Molekularformel |
C17H24N2O5 |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-(carboxymethylamino)-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C17H24N2O5/c1-11(2)8-14(17(23)24)19-16(22)13(18-10-15(20)21)9-12-6-4-3-5-7-12/h3-7,11,13-14,18H,8-10H2,1-2H3,(H,19,22)(H,20,21)(H,23,24)/t13-,14-/m0/s1 |
InChI-Schlüssel |
JETREHBNPJNSMA-KBPBESRZSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NCC(=O)O |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NCC(=O)O |
Sequenz |
FL |
Synonyme |
(N-C)Phe-Leu N-carboxymethyl-Phe-Leu N-carboxymethyl-phenylalanylleucine N-carboxymethyl-phenylalanylleucine, (D,L)-isomer N-carboxymethyl-phenylalanylleucine, (L,D)-isomer N-carboxymethyl-phenylalanylleucine, (L,L)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















